molecular formula C16H13N3O2S B2490984 (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide CAS No. 469873-02-7

(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2490984
CAS No.: 469873-02-7
M. Wt: 311.36
InChI Key: SQVFWXCAJMVQRY-FMIVXFBMSA-N
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Description

(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C16H13N3O2S and its molecular weight is 311.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide is involved in the synthesis and characterization of various compounds. For instance, it plays a role in the formation of enaminone complexes and their chelation with different metal nitrates. These complexes have been studied for their bioactivity against various types of bacteria and fungi (Jeragh & Elassar, 2015).

Antimicrobial Evaluation

  • The compound has been used as a starting material in the synthesis of various thiophene derivatives. These derivatives, such as 4-thiazolidinone, thiazolidine, and thiophene, have been evaluated for their antimicrobial properties. Some of these derivatives, particularly compound 12b, exhibit high antimicrobial activity (Khalil et al., 2010).

Biological Evaluation

  • In the field of medicinal chemistry, this compound has contributed to the synthesis of various derivatives, including aminothiazoles, thiazolylacetonitrile, and chromene derivatives. These compounds have been evaluated for their potential anti-inflammatory effects, showcasing the diverse applications of this compound in drug discovery (Thabet et al., 2011).

Antinociceptive Activity

  • The compound has been used in synthesizing N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, which were studied for their antinociceptive activity. This highlights its role in developing potential analgesic drugs (Shipilovskikh et al., 2020).

In Silico Studies

  • The compound's structure has been studied using in silico methods for geometry optimization and excited-state properties. Such studies are crucial for understanding the molecular behavior of the compound in various conditions, which is essential for drug development (Otuokere et al., 2015).

Mechanism of Action

This is particularly relevant for bioactive compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves predicting potential applications or areas of study for the compound. It could be based on its properties, its mechanism of action, or its similarity to other compounds .

Properties

IUPAC Name

(E)-N-(4-acetamidophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-11(20)18-13-4-6-14(7-5-13)19-16(21)12(10-17)9-15-3-2-8-22-15/h2-9H,1H3,(H,18,20)(H,19,21)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVFWXCAJMVQRY-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CS2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.